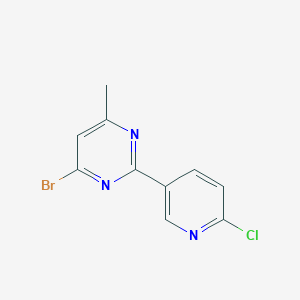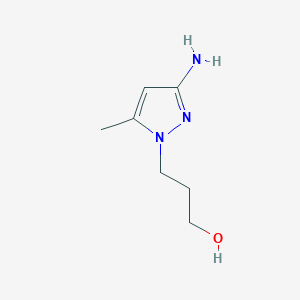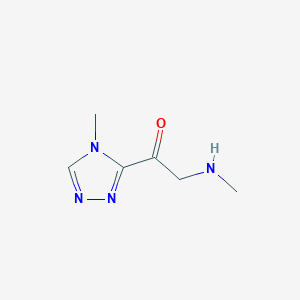
1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an ethanone moiety substituted with a methylamino group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, 4-methyl-1,2,4-triazole can be synthesized by reacting hydrazine hydrate with acetic acid under reflux conditions.
Substitution Reactions: The triazole ring is then subjected to substitution reactions to introduce the ethanone and methylamino groups. This can be achieved by reacting the triazole with appropriate alkylating agents and amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学研究应用
1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
相似化合物的比较
Similar Compounds
1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(ethylamino)ethan-1-one: This compound is similar in structure but has an ethylamino group instead of a methylamino group.
1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(dimethylamino)ethan-1-one: This compound has a dimethylamino group instead of a methylamino group.
Uniqueness
1-(4-Methyl-4H-1,2,4-triazol-3-yl)-2-(methylamino)ethan-1-one is unique due to its specific substitution pattern on the triazole ring and the presence of the methylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The comparison with similar compounds highlights the importance of subtle structural differences in determining the compound’s reactivity and functionality.
属性
分子式 |
C6H10N4O |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
2-(methylamino)-1-(4-methyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C6H10N4O/c1-7-3-5(11)6-9-8-4-10(6)2/h4,7H,3H2,1-2H3 |
InChI 键 |
RYDKBVCXYQDPFH-UHFFFAOYSA-N |
规范 SMILES |
CNCC(=O)C1=NN=CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[1-(2-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13171254.png)
![2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B13171260.png)
![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)
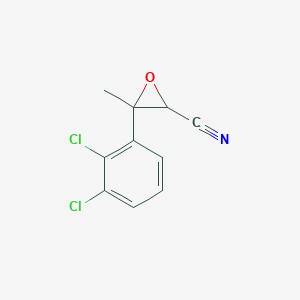
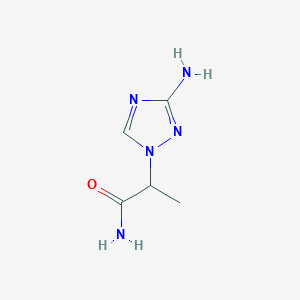
![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)
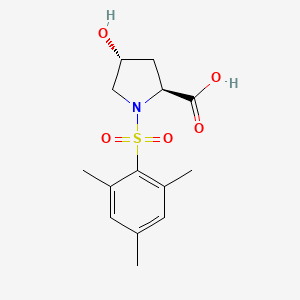
![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)
